molecular formula C19H27N3O5S2 B15288344 N-Desmethylsulfonyl-N'-methylsulfonyl Dofetilide

N-Desmethylsulfonyl-N'-methylsulfonyl Dofetilide

Cat. No.: B15288344
M. Wt: 441.6 g/mol
InChI Key: KGQRTKYWLFVGTM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-Desmethylsulfonyl-N’-methylsulfonyl Dofetilide involves several steps. The primary synthetic route includes the reaction of 4-aminophenoxyethylamine with methylsulfonyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with methanesulfonyl chloride to yield the final compound . The reaction conditions typically involve the use of solvents such as dichloromethane and base catalysts like triethylamine .

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

N-Desmethylsulfonyl-N’-methylsulfonyl Dofetilide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like or .

    Reduction: Reduction reactions can be performed using reducing agents such as or .

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups, using reagents like or .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-Desmethylsulfonyl-N’-methylsulfonyl Dofetilide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Desmethylsulfonyl-N’-methylsulfonyl Dofetilide is not well-documented, but it is likely related to its parent compound, Dofetilide. Dofetilide works by blocking potassium channels in the heart, which helps to restore normal heart rhythm. The molecular targets and pathways involved include the hERG (human Ether-à-go-go-Related Gene) potassium channels .

Comparison with Similar Compounds

N-Desmethylsulfonyl-N’-methylsulfonyl Dofetilide can be compared with other similar compounds, such as:

    Dofetilide: The parent compound used to treat atrial fibrillation.

    N-Desmethyl Dofetilide: Another impurity of Dofetilide with a similar structure but lacking the sulfonyl groups.

    N-Methylsulfonyl Dofetilide: A related compound with one sulfonyl group instead of two.

The uniqueness of N-Desmethylsulfonyl-N’-methylsulfonyl Dofetilide lies in its dual sulfonyl groups, which may influence its chemical reactivity and interactions with biological molecules .

Properties

Molecular Formula

C19H27N3O5S2

Molecular Weight

441.6 g/mol

IUPAC Name

N-[4-[2-[2-(4-aminophenoxy)ethyl-methylamino]ethyl]phenyl]-N-methylsulfonylmethanesulfonamide

InChI

InChI=1S/C19H27N3O5S2/c1-21(14-15-27-19-10-6-17(20)7-11-19)13-12-16-4-8-18(9-5-16)22(28(2,23)24)29(3,25)26/h4-11H,12-15,20H2,1-3H3

InChI Key

KGQRTKYWLFVGTM-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=C(C=C1)N(S(=O)(=O)C)S(=O)(=O)C)CCOC2=CC=C(C=C2)N

Origin of Product

United States

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